molecular formula C13H17ClN2O2 B13052505 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl

3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl

Cat. No.: B13052505
M. Wt: 268.74 g/mol
InChI Key: NAEBYKDKZQBZIR-UHFFFAOYSA-N
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Description

3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl is a chemical compound of interest in medicinal chemistry and pharmacological research. The core structure of this molecule, which incorporates both a piperidine ring and a 3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one scaffold, is often investigated for its potential to interact with various biological targets. Research into structurally similar compounds has shown that such frameworks are valuable in the development of inhibitors for proteins like the NLRP3 inflammasome, a key component of the innate immune system involved in the release of the pro-inflammatory cytokine IL-1β and in pyroptotic cell death . The piperidine moiety is a common pharmacophore found in molecules that modulate neurological targets, suggesting potential research applications in related fields. As a small molecule, this compound provides researchers with a tool to probe complex biological pathways and protein functions. It is intended for laboratory research purposes to further scientific understanding of biochemical processes.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

3-piperidin-3-yl-4H-1,3-benzoxazin-2-one;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-3-7-14-8-11)9-10-4-1-2-6-12(10)17-13;/h1-2,4,6,11,14H,3,5,7-9H2;1H

InChI Key

NAEBYKDKZQBZIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3OC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with suitable oxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has effective antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Neurological Effects : Its structural similarity to other neuroactive compounds suggests potential applications in treating neurological disorders.

Therapeutic Applications

The compound's unique structural features position it as a candidate for various therapeutic applications:

  • Antibiotics : Its antimicrobial properties make it a candidate for developing new antibiotic agents.
  • Antineoplastic Agents : Ongoing research is exploring its potential in cancer therapy.
  • Neuroprotective Drugs : Given its interactions with neurological targets, it may be useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro.
Study BCancer Cell ProliferationShowed reduced proliferation rates in specific cancer cell lines.
Study CNeuroprotective EffectsIndicated potential neuroprotective effects in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Substituents

Compound Core Structure R₁ R₂ R₃
Target compound Benzo[e][1,3]oxazin Piperidin-3-yl H H
6-Bromo derivative () Benzo[e][1,3]oxazin 5-Chloro-3-phenylindole 6-Bromo 4-Phenacyl
NVS-1 Benzo[e][1,3]oxazin Cyclohexyl 7-Hydroxy H
BD249169 Benzo[e][1,3]oxazin Phenyl H H

Biological Activity

3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride (CAS No. 2135331-39-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring and a benzooxazine moiety, which contribute to its pharmacological potential.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 268.74 g/mol
  • Structural Characteristics : The compound's structure allows for various interactions with biological targets, enhancing its therapeutic applicability.

Biological Activities

Research indicates that 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl exhibits several notable biological activities:

  • Vasorelaxant Activity : In vitro studies have shown that compounds similar to this oxazine derivative exhibit vasorelaxant effects, which can lead to potential applications in cardiovascular therapies .
  • Bradycardic Effects : The compound has demonstrated heart-rate-reducing properties, suggesting its utility in treating conditions such as hypertension or arrhythmias .
  • Anticancer Potential : Research into related compounds has indicated that derivatives of oxazine structures can possess anticancer properties, making them candidates for further investigation in oncology .
  • Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.

The precise mechanism of action for 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl is still under investigation. However, it is believed that the compound interacts with various receptors and enzymes involved in cardiovascular regulation and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • A study on 1,3-dihydro-2H-benzazepin-2-ones reported significant vasorelaxant and bradycardic activities . This suggests that the piperidine moiety may be critical for these effects.
  • Another investigation into oxazine derivatives highlighted their potential as anticancer agents, with specific focus on their ability to inhibit tumor growth in vitro .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl compared to structurally similar compounds:

Compound Name Biological Activity Unique Features
2H-Benzo[b][1,4]thiazine derivativeAnticancerDistinct mechanisms targeting tumor cells
4-Hydroxyquinoline derivativeAntimicrobialStrong activity against bacterial infections
Piperidinyl-benzothiazoleNeuroprotectiveProtects against neurodegeneration
3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl Vasorelaxant, BradycardicUnique combination of piperidine and oxazine structures

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one derivatives?

  • Answer : Two primary approaches are widely used:

  • Mannich-Type Condensation-Cyclization : Phenols or naphthols react with formaldehyde and primary amines in water at ambient temperature to yield 3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one derivatives. This eco-friendly method avoids organic solvents and achieves moderate yields (e.g., 60–70% for nitro-substituted derivatives) .
  • Microwave-Assisted Synthesis : This technique enhances reaction efficiency. For example, (Z)-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one was synthesized under microwave irradiation at 100°C for 2 hours, confirmed by HRMS ([M+2H]+: 346.0204) .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., HRMS calculated for C22H24N5O2 [M+H]+: 390.1927 vs. observed 390.1925) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra resolve aromatic protons, methylene bridges (Ar-O-CH2-NR), and substituent environments. For example, 3-(4-nitrophenyl) derivatives show distinct aromatic δ 8.16–6.86 ppm and oxazine ring protons at δ 5.42 ppm .
  • Chromatographic Purity : HPLC analysis ensures ≥98% purity for pharmacological studies .

Q. What are the primary pharmacological applications of this scaffold in medicinal chemistry?

  • Answer : The scaffold is a bioisostere in enzyme inhibitor design. For instance, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl derivatives were optimized as reversible monoacylglycerol lipase (MAGL) inhibitors. Compound 4f exhibited IC50 = 6.2 nM, oral bioavailability, and blood-brain barrier penetration in mice .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation in the synthesis of this compound?

  • Answer : Systematic optimization involves:

  • Catalyst Screening : Rh(II) catalysts (e.g., Rh2(Oct)4) improve diastereoselectivity in cascade transannulation reactions, though control experiments show no product formation without optimal catalysts (e.g., failed reactions at 100°C for 12 h) .
  • Solvent and Temperature : Polar aprotic solvents (e.g., 1,2-dichloroethane) at 100°C enhance reactivity for cycloadditions, while aqueous conditions favor Mannich-type reactions .
  • Microwave Parameters : Adjusting irradiation time and power reduces side products (e.g., 70% yield for microwave-assisted vs. 50% for conventional heating) .

Q. What mechanistic insights explain the role of 3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one in photoredox catalysis?

  • Answer : The oxazine ring acts as a redox-active moiety. Under visible light, C(sp3)–H bonds in 3,4-dihydroquinoxaline derivatives undergo activation via single-electron transfer (SET), enabling C–C bond formation. Catalyst-free conditions and X-ray crystallography validated adduct stereochemistry .

Q. How should researchers resolve contradictions in biological activity data for structurally similar derivatives?

  • Answer : Strategies include:

  • Binding Mode Analysis : Co-crystal structures (e.g., MAGL inhibitors bound to Arg57/His121) explain potency variations. Bioisosteric replacement of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl with spiro scaffolds improved lipophilic ligand efficiency (LLE) by 2.5-fold .
  • Metabolic Stability Assays : Comparative pharmacokinetic profiling (e.g., 2-arachidonoylglycerol vs. arachidonic acid levels) distinguishes active compounds from metabolically labile analogs .

Methodological Considerations

  • Data Reproducibility : Replicate NMR/HRMS protocols from peer-reviewed studies (e.g., δ 5.28 ppm for Ar-O-CH2-NR in 1H NMR ).
  • Control Experiments : Include negative controls (e.g., no catalyst ) and internal standards (e.g., ammonium acetate buffer for HPLC ).
  • Ethical Sourcing : Avoid commercial suppliers (e.g., BLD Pharm , GLPBIO ) and prioritize academic synthetic routes .

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